5-Hydroxy-3-(2-nitrophenyl)isoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
3-(2-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H6N2O4/c12-9-5-7(10-15-9)6-3-1-2-4-8(6)11(13)14/h1-5,10H |
InChI Key |
WDPOFCQCQUDQMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)ON2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Hydroxy 3 2 Nitrophenyl Isoxazole and Its Analogues
Classical and Contemporary Synthetic Routes to 5-Hydroxyisoxazoles
Classical methods for synthesizing the isoxazole (B147169) ring often involve the reaction of a three-carbon component with hydroxylamine (B1172632) or its derivatives. researchgate.netyoutube.com These foundational methods have been refined over the years to improve yields, regioselectivity, and substrate scope.
Cyclization Reactions Involving Hydroxylamine Derivatives and Appropriate Precursors
A primary and well-established route to isoxazoles involves the cyclization of 1,3-dicarbonyl compounds with hydroxylamine. youtube.com In this reaction, the hydroxylamine nitrogen attacks one carbonyl group to form an imine, followed by the hydroxyl group attacking the second carbonyl, leading to cyclization and subsequent dehydration to form the aromatic isoxazole ring. youtube.com
Variations of this method utilize different precursors. For instance, α,β-unsaturated ketones can react with hydroxylamine hydrochloride to yield isoxazoles. researchgate.net Additionally, the reaction of β-keto esters with hydroxylamine can lead to the formation of isoxazol-5(4H)-ones, which are key intermediates for further derivatization. mdpi.com The use of hydroxylamine derivatives, such as N-hydroxy-4-toluenesulfonamide, with α,β-unsaturated carbonyl compounds also provides an efficient route to 3,5-disubstituted isoxazoles under mild conditions. organic-chemistry.org
A study detailed the synthesis of isoxazolin-5-ones from the reaction of certain organic hydroxylamine derivatives, initially thought to produce 3-hydroxyisoxazoles. nih.gov Another approach involves the reaction between diketene (B1670635) and hydroxylamine or hydroxamic acids to form isoxazole derivatives. nih.gov
Synthesis from Chalcone (B49325) Derivatives and Hydroxylamine
Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of isoxazole and isoxazoline (B3343090) derivatives. sciensage.inforesearchgate.net The reaction of chalcones with hydroxylamine hydrochloride in the presence of a base is a common method for synthesizing 3,5-disubstituted-4,5-dihydroisoxazoles (isoxazolines). researchgate.netnih.govnih.govijert.org These can then be aromatized to the corresponding isoxazoles.
For example, a series of 3,5-disubstituted isoxazoles were synthesized by reacting flavones with hydroxylamine. researchgate.net Another study reported the synthesis of isoxazole derivatives by the cyclization of chalcone compounds with hydroxylamine hydrochloride in an alkaline medium. nih.gov Microwave-assisted synthesis has also been employed to produce 3-(2'-hydroxy-3'-nitro-5'-methylphenyl)-5-(aryl/heteryl) isoxazolines from the corresponding chalcones and hydroxylamine hydrochloride. researchgate.net
The general scheme for this synthesis involves the Claisen-Schmidt condensation to form the chalcone, followed by cyclization with hydroxylamine. nih.gov
Table 1: Examples of Isoxazole Synthesis from Chalcones
| Chalcone Precursor | Reagents | Product | Reference |
| 1-(2'-hydroxy-3'-nitro-5'-methylphenyl)-3-aryl/heteryl-2-propen-ones | Hydroxylamine hydrochloride, Sodium acetate (B1210297), Ethanol (B145695) (Microwave) | 3-(2'-hydroxy-3'-nitro-5'-methylphenyl)-5-(aryl/heteryl) isoxazolines | researchgate.net |
| Various chalcones | Hydroxylamine hydrochloride, KOH, Ethanol | 3,5-disubstituted isoxazoles | nih.gov |
| Isatinoid chalcones | Hydroxylamine hydrochloride, Sodium acetate, Glacial acetic acid | 1[5”-(2”'-substituedphenyl)-4”,5”'-dihydro isoxazole-3”'-yl]-3-[(4 substituted phenyl)imino]1-3 dihydro-2H-indole-2-one | nih.gov |
Approaches Incorporating Nitro-Substituted Phenyl Moieties
The synthesis of isoxazoles bearing a nitro-substituted phenyl group, such as 5-Hydroxy-3-(2-nitrophenyl)isoxazole, often involves starting materials that already contain this moiety. For instance, 3-(dimethylamino)-1-(2-nitrophenyl)-2-propen-1-one can be reacted with hydroxylamine hydrochloride to produce 5-(2-nitrophenyl)isoxazole. prepchem.com
Another strategy involves the domino reductive Nef reaction/cyclization of β-nitroenones using tin(II)chloride dihydrate, which efficiently converts them into 3,5-disubstituted isoxazoles. rsc.org The synthesis of 3-methyl-4-nitro-5-(substituted-styryl) isoxazoles has also been reported. sciensage.info Furthermore, 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles have been synthesized from the corresponding chalcones and hydroxylamine hydrochloride. researchgate.net The use of primary nitroalkanes as precursors for nitrile oxides, which then undergo cycloaddition, is another viable route. researchgate.net
Advanced Synthetic Methodologies
More advanced methods for isoxazole synthesis often provide better control over regioselectivity and are amenable to a wider range of functional groups.
1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and widely used method for constructing five-membered heterocyclic rings like isoxazoles. wikipedia.orgnsc.runih.gov This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, which is usually an alkene or an alkyne. researchgate.netwikipedia.org
This method is highly valued for its efficiency and high degree of regioselectivity in many cases. nsc.ru The reaction of nitrile oxides with alkynes leads to the formation of isoxazoles, while the reaction with alkenes produces isoxazolines. wikipedia.orgmdpi.com
Nitrile Oxide-Alkene/Alkyne Cycloadditions
The cycloaddition of nitrile oxides with alkenes or alkynes is a cornerstone of isoxazole synthesis. researchgate.netmdpi.com Nitrile oxides are unstable and are typically generated in situ from various precursors, such as aldoximes, through oxidation, or from hydroximoyl chlorides via dehydrohalogenation. researchgate.netnih.gov
Several methods have been developed for the in situ generation of nitrile oxides. Hypervalent iodine reagents can induce the rapid formation of nitrile oxides from oximes, which then react with terminal alkynes to give 3,5-disubstituted isoxazoles with complete regioselectivity. rsc.org Another approach involves the use of chloramine-T or N-chlorosuccinimide to activate oximes for nitrile oxide formation. nih.gov
The reaction can be carried out under various conditions, including in aqueous solutions, under solvent-free ball-milling conditions, or using solid-phase synthesis techniques. nih.govbeilstein-journals.orgnih.gov For instance, a method for the synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds has been developed. beilstein-journals.orgolemiss.edu
Table 2: Methods for Nitrile Oxide Generation and Subsequent Cycloaddition
Transition Metal-Catalyzed Variants
Transition metal catalysis has revolutionized organic synthesis, and the formation of isoxazoles is no exception. These methods offer high efficiency and selectivity. Recent advances have focused on the use of transition metals to facilitate cycloaddition reactions and direct functionalization of the isoxazole core. rsc.orgrsc.org
Palladium-catalyzed reactions, such as the Sonogashira coupling of acid chlorides with terminal alkynes followed by 1,3-dipolar cycloaddition, have proven effective for the one-pot, three-component synthesis of isoxazoles. nih.gov Copper(I) catalysts are also widely used, particularly in the regioselective synthesis of 3,5-disubstituted isoxazoles via the cycloaddition of in situ generated nitrile oxides and terminal acetylenes, a reaction often referred to as 'Click Chemistry'. nih.govsphinxsai.com
Ruthenium has also emerged as a catalyst for the [3+2] cycloaddition reaction to form 3,4-disubstituted isoxazoles. nih.gov Furthermore, gold chlorides have been shown to catalyze the cycloisomerization of α,β-acetylenic oximes, providing a selective route to 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org
Table 1: Examples of Transition Metal-Catalyzed Isoxazole Synthesis
| Catalyst | Reactants | Product Type | Reference |
| Palladium | Acid chlorides, terminal alkynes, nitrile oxides | Substituted isoxazoles | nih.gov |
| Copper(I) | Nitrile oxides, terminal acetylenes | 3,5-disubstituted isoxazoles | nih.govsphinxsai.com |
| Ruthenium | Not specified | 3,4-disubstituted isoxazoles | nih.gov |
| Gold Chloride | α,β-acetylenic oximes | Substituted isoxazoles | organic-chemistry.org |
Condensation Reactions for Isoxazole Ring Formation
Condensation reactions represent a classical and still widely utilized approach for constructing the isoxazole ring. nanobioletters.com These reactions typically involve the cyclization of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. nanobioletters.comrsc.org
A common strategy involves the Claisen-Schmidt condensation to form chalcones, which are then cyclized with hydroxylamine hydrochloride to yield isoxazoles. abap.co.innih.gov For instance, 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones can be reacted with hydroxylamine hydrochloride in the presence of sodium acetate and glacial acetic acid to produce 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles. growingscience.com
The Dornow reaction, which is the condensation of nitroacetic esters with aldehydes, can lead to isoxazole-3,5-dicarboxylic acid derivatives, with 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates identified as key intermediates. nanobioletters.comresearchgate.net The reaction of β-oxodithioesters with hydroxylamine hydrochloride under acidic conditions is another route to synthesize 3-methylthio-5-aryl-isoxazoles. rsc.org
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has gained prominence as a tool to accelerate organic reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. abap.co.innveo.org This technology is particularly advantageous for the synthesis of isoxazole derivatives. abap.co.inbenthamdirect.com
The synthesis of isoxazoles from chalcones and hydroxylamine hydrochloride can be efficiently carried out under microwave irradiation. abap.co.innveo.org For example, the reaction of 1-(2'-hydroxy-3'-nitro-5'-methylphenyl)-3-aryl/heteryl-2-propen-ones with hydroxylamine hydrochloride and sodium acetate in ethanol is facilitated by microwave heating. researchgate.netresearchgate.net This method has also been applied to the synthesis of 3-[3-(2-Hydroxyphenyl)-isoxazol-5-yl]-chromen-4-ones. zenodo.org
Microwave irradiation not only enhances the rate of reaction but also promotes uniform heating and can improve regioselectivity. abap.co.innih.gov This technique is considered a green chemistry approach due to its energy efficiency and potential to reduce the use of hazardous solvents. abap.co.inbenthamdirect.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Chalcone cyclization | Refluxing for hours | Irradiation for 10-15 min | abap.co.in |
| Synthesis of bis-isoxazole ethers | Not specified | Higher yields and regional selectivity | nih.gov |
| Synthesis of isoxazole-linked glyco-conjugates | 8-10 hours at 80°C | 15-20 minutes at 110°C | nih.gov |
Green Chemistry Approaches and Sustainable Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of isoxazoles. abap.co.ineurekaselect.com These approaches focus on aspects like atom economy, the use of safer solvents, and energy efficiency. benthamdirect.comeurekaselect.com
Microwave-assisted synthesis is a key green technique, as it often leads to shorter reaction times and higher yields with less energy consumption. abap.co.inbenthamdirect.com The use of water as a solvent, whenever possible, is another hallmark of green isoxazole synthesis. For instance, the synthesis of polysubstituted isoxazoles has been achieved via a one-pot cascade reaction in water using DABCO as a catalyst under ultrasonication. nih.govrsc.org
Furthermore, the development of catalyst-free methods, such as the synthesis of bis-isoxazole ethers under microwave-assisted conditions in a THF-water solvent system, contributes to the sustainability of isoxazole production. nih.gov The use of natural energy sources, like sunlight, for three-component reactions to produce isoxazolones in water also represents a significant step towards environmentally benign synthesis. semnan.ac.ir
Multi-Component Reactions for Diverse Isoxazole Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and ability to generate molecular diversity. scielo.brresearchgate.net These reactions are particularly well-suited for the construction of complex isoxazole scaffolds. scielo.brresearchgate.net
A prominent example is the one-pot, three-component reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. researchgate.net This method has been employed to synthesize a variety of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. researchgate.net The use of various catalysts, including ionic liquids and biocatalysts like lipase, can enhance the efficiency and green credentials of these MCRs. scielo.brresearchgate.net
MCRs offer several advantages, including procedural simplicity, atomic economy, and high selectivity, making them a powerful tool for generating libraries of isoxazole derivatives for drug discovery and other applications. scielo.br
Regioselectivity and Stereoselectivity in the Synthesis of Substituted Isoxazoles
The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing substituted isoxazoles, as the biological activity of these compounds can be highly dependent on the spatial arrangement of their substituents.
Regioselectivity in isoxazole synthesis often arises in 1,3-dipolar cycloaddition reactions. The choice of catalyst and reaction conditions can influence which regioisomer is formed. For example, copper(I)-catalyzed cycloadditions of nitrile oxides to terminal alkynes are known to be highly regioselective, yielding 3,5-disubstituted isoxazoles. nih.gov In the synthesis of bis-isoxazole ethers, regioselectivity can be improved by carefully selecting the solvent and acid-binding agent. nih.gov
Stereoselectivity becomes important when chiral centers are present in the isoxazole or its substituents. For instance, the synthesis of cis-fused chromano-[4,3-c]-isoxazoles has been achieved through a catalyst-free, mechanochemical synthesis of nitrones followed by an intramolecular cycloaddition. mdpi.com The synthesis of isoxazole-linked glyco-conjugates also requires careful control of stereochemistry. nih.gov
Spectroscopic Characterization and Structural Elucidation of 5 Hydroxy 3 2 Nitrophenyl Isoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of a related isoxazole (B147169) derivative, 3,5-dimethyl-4-(3'-nitrophenylazo)isoxazole, specific signals corresponding to different protons were observed. For instance, the spectrum showed singlets for the methyl groups at δ 2.50 and δ 2.82 ppm. researchgate.net The aromatic protons of the nitrophenyl group appeared as a doublet of doublets at δ 7.89 ppm and two doublets at δ 8.26 and δ 8.39 ppm, with an additional singlet at δ 8.52 ppm. researchgate.net While direct ¹H NMR data for 5-Hydroxy-3-(2-nitrophenyl)isoxazole is not detailed in the provided results, the analysis of analogous structures demonstrates the utility of this technique in identifying the positions of protons on the aromatic and heterocyclic rings. For instance, in other isoxazole derivatives, aromatic protons typically resonate between δ 6.58 and δ 8.26 ppm. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for an Isoxazole Derivative
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2.50 | s | CH₃ |
| 2.82 | s | CH₃ |
| 7.89 | dd | Aromatic H |
| 8.26 | d | Aromatic H |
| 8.39 | d | Aromatic H |
| 8.52 | s | Aromatic H |
Note: Data is for 3,5-dimethyl-4-(3'-nitrophenylazo)isoxazole and serves as an illustrative example. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing insight into the carbon framework of a molecule. For a similar compound, 3,5-dimethyl-4-(3'-nitrophenylazo)isoxazole, the ¹³C NMR spectrum revealed signals for the methyl carbons at δ 11.14 and δ 11.43 ppm. researchgate.net The carbons of the nitrophenyl and isoxazole rings resonated at various chemical shifts, including δ 112.25, 123.21, 128.12, 131.24, 134.92, 148.32, 155.50, 156.39, and 163.31 ppm, which are characteristic of the aromatic and heterocyclic systems. researchgate.net This type of data is crucial for confirming the carbon skeleton of this compound.
Table 2: Representative ¹³C NMR Spectral Data for an Isoxazole Derivative
| Chemical Shift (δ) ppm | Assignment |
| 11.14 | CH₃ |
| 11.43 | CH₃ |
| 112.25 | Aromatic/Heterocyclic C |
| 123.21 | Aromatic/Heterocyclic C |
| 128.12 | Aromatic/Heterocyclic C |
| 131.24 | Aromatic/Heterocyclic C |
| 134.92 | Aromatic/Heterocyclic C |
| 148.32 | Aromatic/Heterocyclic C |
| 155.50 | Aromatic/Heterocyclic C |
| 156.39 | Aromatic/Heterocyclic C |
| 163.31 | Aromatic/Heterocyclic C |
Note: Data is for 3,5-dimethyl-4-(3'-nitrophenylazo)isoxazole and serves as an illustrative example. researchgate.net
Advanced 2D NMR Techniques (e.g., COSY, HMBC, HSQC)
While specific 2D NMR data for this compound were not available in the search results, these techniques are invaluable for unambiguous structural assignment. Correlation Spectroscopy (COSY) would establish proton-proton couplings, Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range proton-carbon correlations, and Heteronuclear Single Quantum Coherence (HSQC) would identify direct proton-carbon attachments. For complex molecules like this, 2D NMR is essential to definitively connect the protons on the nitrophenyl ring to their corresponding carbons and to elucidate the substitution pattern on the isoxazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of a compound containing a nitrophenyl group and a hydroxyl group would be expected to show characteristic absorption bands. For instance, the nitro group (N=O) typically exhibits asymmetric and symmetric stretching vibrations. researchgate.net In related compounds, these bands are observed around 1554 cm⁻¹ and 1327 cm⁻¹. researchgate.net The hydroxyl (O-H) group would show a broad absorption band, often in the region of 3482–3429 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are expected to appear around 3007 cm⁻¹. researchgate.net Additionally, the C=N stretching of the isoxazole ring would be present. semanticscholar.org
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3400 | O-H | Stretching |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~1600 | C=N (isoxazole) | Stretching |
| ~1550 | N=O (nitro) | Asymmetric Stretching |
| ~1350 | N=O (nitro) | Symmetric Stretching |
Note: These are expected values based on typical functional group frequencies and data from related compounds. researchgate.netnih.govsemanticscholar.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and can also provide clues about its structure through fragmentation patterns. The molecular formula for this compound is C₉H₆N₂O₄, which corresponds to a molecular weight of 206.15 g/mol . parchem.com In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 206. For some related isoxazole derivatives, the mass spectra show the [M+1]⁺ peak, which is also a common observation. researchgate.net Fragmentation patterns can help to confirm the presence of the nitrophenyl group and the isoxazole ring.
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the substance. For this compound (C₉H₆N₂O₄), the calculated elemental composition would be approximately 52.44% carbon, 2.93% hydrogen, and 13.59% nitrogen. Experimental data from elemental analysis of newly synthesized compounds are typically compared to these calculated values to confirm the purity and elemental composition of the sample. icm.edu.pl For example, in the analysis of a similar compound, the found percentages of C, H, and N were in close agreement with the calculated values. researchgate.net
Advanced Diffraction Methods (e.g., X-ray Crystallography) for Solid-State Structure Elucidation
A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. While the solid-state structure of this particular molecule has not been detailed, analysis of closely related compounds provides insight into the expected molecular geometry and intermolecular interactions.
In the solid state, molecules of this nature are often stabilized by a network of intermolecular interactions. Given the presence of a hydroxyl group and a nitro group in the target compound, hydrogen bonding is expected to be a dominant feature in its crystal packing. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen and oxygen atoms of the isoxazole ring can serve as hydrogen bond acceptors. These interactions, along with potential π-π stacking between the aromatic rings, would play a crucial role in the formation of a stable, three-dimensional crystalline lattice.
To definitively determine the solid-state structure of this compound, a single-crystal X-ray diffraction experiment would be necessary. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as detailed information about the unit cell parameters and space group symmetry. This empirical data would allow for the unequivocal elucidation of its three-dimensional structure and the specific intermolecular forces governing its crystal packing.
Reactivity and Chemical Transformations of 5 Hydroxy 3 2 Nitrophenyl Isoxazole
Transformations Involving the Hydroxyl Group
While specific literature on the derivatization of 5-Hydroxy-3-(2-nitrophenyl)isoxazole is not extensively detailed, the presence of the C-5 hydroxyl group allows for standard functionalization reactions typical for phenols or enols. These derivatization strategies are crucial for modifying the compound's physical and chemical properties.
O-Alkylation: This process involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide or a sulfate, typically in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkylating agent to form an ether linkage. This modification can be used to protect the hydroxyl group or to introduce specific alkyl chains to modulate biological activity or solubility.
O-Acylation: The hydroxyl group can be readily converted to an ester through reaction with an acylating agent like an acyl chloride or an acid anhydride. This reaction is often catalyzed by a base, such as pyridine (B92270) or triethylamine. Acylation is another common strategy for protecting the hydroxyl group, which can be easily removed by hydrolysis under basic or acidic conditions.
5-Hydroxyisoxazoles, including the title compound, are known to exist as a mixture of tautomers in equilibrium. Theoretical and experimental studies have investigated this phenomenon, revealing that the equilibrium is sensitive to the surrounding environment, such as the solvent. rsc.orgrsc.org The principal tautomeric forms are the hydroxy form (OH-form), the 4H-oxo form (CH-form), and the 2H-oxo form (NH-form).
Theoretical studies predict that in the gas phase, the hydroxy form is the most stable. rsc.org However, in aqueous solutions, the equilibrium shifts significantly. The CH tautomer is predicted to be the dominant form in water, with the NH tautomer being the next most stable. rsc.org This shift is attributed to the differential solvation of the tautomers. The ability to exist in different tautomeric forms is a critical aspect of the molecule's reactivity, as each tautomer presents different reactive sites for chemical attack.
Table 1: Tautomeric Forms of 5-Hydroxyisoxazole
| Tautomer Name | Structural Description | Predicted Stability (Gas Phase) | Predicted Stability (Aqueous Solution) |
|---|---|---|---|
| OH-form | The aromatic, enolic form with a hydroxyl group at C-5. | Most Stable rsc.org | Less Stable |
| CH-form (4H-oxo) | A non-aromatic keto form with a proton at C-4. | Less Stable | Dominant Form rsc.org |
| NH-form (2H-oxo) | A non-aromatic keto form with a proton on the ring nitrogen. | Less Stable | Second Most Stable rsc.org |
Chemical Reactions of the 2-Nitrophenyl Moiety
The 2-nitrophenyl group attached to the C-3 position is a key driver for complex transformations, particularly under reductive conditions.
The reduction of an aromatic nitro group to an amino group (an aniline (B41778) derivative) is a fundamental transformation in organic synthesis. masterorganicchemistry.com This reaction can be achieved using various reagents. For nitrophenyl-substituted isoxazoles, common methods include the use of easily oxidized metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid or acetic acid. masterorganicchemistry.comnih.gov Catalytic hydrogenation over a metal catalyst like palladium, platinum, or nickel is another effective method. masterorganicchemistry.com
The choice of reducing agent can be critical, especially to achieve chemoselectivity in molecules with multiple reducible functional groups. For instance, in the context of 3-(2-nitrophenyl)isoxazoles, reagents like Zn/HOAc have been used to selectively reduce the nitro group while leaving the isoxazole (B147169) ring intact under specific, controlled conditions. nih.gov
A significant and synthetically useful reaction of 3-(2-nitrophenyl)isoxazoles is their reductive heterocyclization. nih.govnih.gov This process involves the simultaneous reduction of the nitro group to an amine and the reductive cleavage of the isoxazole ring's weak N-O bond. The resulting intermediate, an enamino ketone, undergoes a spontaneous intramolecular cyclization and dehydration to form fused heterocyclic systems. nih.gov
The use of iron powder in acetic acid (Fe/HOAc) at elevated temperatures has proven effective for these transformations, converting 3-(2-nitrophenyl)isoxazoles into various quinoline (B57606) derivatives. nih.gov The specific product formed depends on the substitution pattern on the isoxazole ring. This heterocycle-to-heterocycle strategy provides an elegant route to complex fused-ring systems from readily available starting materials. nih.govnih.gov
Table 2: Examples of Reductive Heterocyclization of (2-Nitrophenyl)isoxazole Derivatives
| Starting Isoxazole Derivative | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Methyl-3-(2-nitrophenyl)isoxazole | Fe powder, HOAc, 120 °C | 2-Methyl-4-aminoquinoline | 77% | nih.gov |
| 4-Bromo-5-methyl-3-(2-nitrophenyl)isoxazole | Fe powder, HOAc, 120 °C | 3-Bromo-2-methyl-4-aminoquinoline | N/A | nih.gov |
| 5-(2-Nitrophenyl)-3-phenylisoxazole | Fe/HOAc | 2-Phenylquinolin-4(1H)-one | 44% | nih.gov |
Reactivity of the Isoxazole Ring System
The isoxazole ring, while aromatic, possesses unique reactivity due to the presence of the N-O bond. chemicalbook.com This bond is the weakest in the ring and is susceptible to cleavage under various conditions, particularly reduction. nih.gov
Under the reductive conditions used for heterocyclization (e.g., Fe/HOAc or catalytic hydrogenation), the N-O bond is cleaved. This ring-opening unmasks a β-keto imine or a related enamino ketone functionality. nih.gov This behavior highlights the use of the isoxazole ring as a stable "masked" equivalent of a 1,3-dicarbonyl system, which can be revealed at a desired point in a synthetic sequence. nih.govchemicalbook.com
The isoxazole ring can also undergo other reactions, such as electrophilic substitution, although the presence of the deactivating nitrophenyl group and the tautomerizing hydroxyl group complicates predictions for the title compound. chemicalbook.com Additionally, isoxazole rings can be photochemically active, rearranging to oxazoles upon UV irradiation, though this reactivity is less commonly exploited in the context of complex substituted isoxazoles. wikipedia.org
Ring-Opening Reactions and Rearrangements
The inherent strain of the isoxazole ring, coupled with the electronic influence of its substituents, makes it susceptible to cleavage under certain conditions, leading to the formation of diverse molecular architectures. A significant transformation for isoxazoles bearing a 3-(2-nitrophenyl) substituent is a reductive heterocyclization reaction.
Reductive Heterocyclization to Quinoline-4-amines
A notable and synthetically valuable reaction of 3-(2-nitrophenyl)isoxazoles is their conversion to quinoline-4-amines through a reductive heterocyclization process. This transformation is typically achieved using reducing agents such as zinc (Zn) or iron (Fe) dust in the presence of acetic acid (HOAc). The reaction proceeds through a cascade mechanism initiated by the reduction of the nitro group to an amino group, which then acts as an intramolecular nucleophile.
The plausible mechanism involves the following key steps:
Reduction of the Nitro Group: The nitro group on the phenyl ring is reduced to an aniline derivative.
Reductive Cleavage of the Isoxazole Ring: The N-O bond of the isoxazole ring is cleaved under the reductive conditions, leading to the formation of a β-keto imine intermediate.
Intramolecular Cyclization: The newly formed amino group attacks the carbonyl carbon of the β-keto imine intermediate, initiating an intramolecular cyclization.
Dehydration: Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic quinoline ring system.
This reaction provides a powerful method for the synthesis of functionalized quinolines, which are important structural motifs in many biologically active compounds. The reaction conditions are generally mild and tolerate a range of functional groups, making it a versatile synthetic tool.
Table 1: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazole Derivatives
| Starting Material (Isoxazole Derivative) | Reducing Agent | Acid | Product (Quinoline Derivative) |
| 3-(2-Nitrophenyl)isoxazole | Zn or Fe | Acetic Acid | Quinoline-4-amine |
Functionalization at Various Ring Positions
The electronic properties of the substituents on the isoxazole ring play a crucial role in directing further functionalization. In the case of this compound, the potent electron-donating nature of the 5-hydroxy group significantly influences the reactivity of the heterocyclic ring, particularly at the C4 position.
Electrophilic Substitution at the C4 Position
The 5-hydroxy group strongly activates the isoxazole ring towards electrophilic attack. Due to its ortho, para-directing effect, the C4 position becomes highly nucleophilic and is therefore the most probable site for electrophilic substitution. While specific studies on the functionalization of this compound are not extensively reported, the known reactivity of 5-hydroxyisoxazoles and other electron-rich heterocyclic systems allows for the prediction of its behavior in various electrophilic substitution reactions.
One of the most characteristic reactions for such activated systems is the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically generated from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic or heterocyclic ring. For this compound, the Vilsmeier-Haack reaction would be expected to proceed at the C4 position, yielding the corresponding 4-formyl derivative.
The general mechanism for the Vilsmeier-Haack reaction involves:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺.
Electrophilic Attack: The electron-rich C4 position of the 5-hydroxyisoxazole attacks the electrophilic carbon of the Vilsmeier reagent.
Hydrolysis: The resulting iminium salt intermediate is subsequently hydrolyzed during workup to afford the aldehyde.
This formylation provides a valuable synthetic handle for further transformations, allowing for the introduction of a wide range of other functional groups at the C4 position. Other potential electrophilic substitution reactions at the C4 position, driven by the activating effect of the 5-hydroxy group, could include halogenation, nitration, and acylation, although the specific conditions for these transformations on this particular substrate would require experimental validation.
Table 2: Predicted Electrophilic Substitution at the C4 Position of this compound
| Reaction | Reagents | Expected Product |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | 5-Hydroxy-4-formyl-3-(2-nitrophenyl)isoxazole |
| Halogenation | e.g., NBS, NCS | 4-Halo-5-hydroxy-3-(2-nitrophenyl)isoxazole |
| Nitration | HNO₃, H₂SO₄ | 5-Hydroxy-4-nitro-3-(2-nitrophenyl)isoxazole |
| Acylation | Acyl chloride, Lewis acid | 4-Acyl-5-hydroxy-3-(2-nitrophenyl)isoxazole |
NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide
Computational and Theoretical Investigations of 5 Hydroxy 3 2 Nitrophenyl Isoxazole
Quantum Mechanical (QM) Calculations for Molecular Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular geometry.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Hydroxy-3-(2-nitrophenyl)isoxazole, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. scispace.com
These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The optimized geometry is the starting point for further computational analysis. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to understanding intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C3-C(Aryl) | ~1.48 Å |
| N2-O1 | ~1.42 Å | |
| C5-O(H) | ~1.35 Å | |
| N(nitro)-O | ~1.22 Å | |
| Bond Angle | O1-N2-C3 | ~108° |
| C3-C4-C5 | ~112° | |
| Dihedral Angle | C(isoxazole)-C(phenyl) | ~30-40° |
Note: These values are hypothetical and based on typical bond lengths and angles for similar structures.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized on the electron-rich isoxazole (B147169) ring and the hydroxyl group, while the LUMO is likely to be concentrated on the electron-withdrawing nitrophenyl group.
Table 2: Frontier Molecular Orbital Properties of this compound (Theoretical)
| Parameter | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.8 eV |
| HOMO-LUMO Gap (ΔE) | ~ 3.7 eV |
Note: These values are hypothetical and based on typical FMO energies for similar aromatic compounds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.
In the case of this compound, docking studies would involve placing the molecule into the active site of a chosen protein target. The simulation would then explore various possible binding modes, calculating the binding affinity for each. These calculations help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The results of docking studies can guide the optimization of the ligand's structure to improve its binding affinity and selectivity for the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govufv.br These models are developed by finding a statistical correlation between calculated molecular descriptors (physicochemical properties, electronic properties, etc.) and the experimentally determined activity of the compounds.
For a series of isoxazole derivatives including this compound, a QSAR model could be developed to predict their activity against a specific biological target. nih.gov The model would help to identify which structural features are most important for the desired activity. For example, a QSAR study might reveal that the presence of a nitro group at a specific position on the phenyl ring is crucial for high activity.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. researchgate.net A pharmacophore model can be generated based on the structures of a set of active compounds, even if the structure of the biological target is unknown.
For this compound and its analogs, a pharmacophore model could be developed to capture the key features required for their biological effect. These features might include hydrogen bond donors (like the hydroxyl group), hydrogen bond acceptors (like the isoxazole nitrogen and the nitro group), and aromatic regions. This model can then be used as a 3D query to search virtual libraries for new compounds with the desired activity.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The potential energy surface (PES) is a mathematical function that gives the energy of a molecule as a function of its geometry. By exploring the PES, it is possible to identify the most stable conformations of a molecule and the energy barriers between them.
For this compound, conformational analysis would focus on the rotation around the single bond connecting the isoxazole and phenyl rings. nih.gov This analysis would reveal the preferred dihedral angle and the energy penalty for adopting other conformations. Understanding the conformational preferences of the molecule is crucial for predicting its shape and how it will interact with its biological target.
No Publicly Available Research Found on the Biological Activity of this compound
Following a comprehensive and targeted search of publicly accessible scientific literature, no research data was found regarding the in vitro biological activities of the chemical compound This compound and its derivatives as specified in the requested article outline.
The exhaustive search strategy included the use of the specific chemical name, its synonyms, and queries targeting its potential derivatives in relation to the outlined biological mechanisms. The search encompassed inquiries into:
Enzyme Inhibition: Specifically targeting Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Histone Deacetylase (HDAC), and Inosine Monophosphate Dehydrogenase (IMPDH).
Receptor Binding and Modulation: Focusing on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, Prostaglandin E2 receptor 3 (EP3), and the System xc- transporter.
DNA Interaction Studies: Investigating any potential binding or interaction with DNA.
Cellular Mechanisms of Action: Including the induction of apoptosis through caspase activation and Fas expression, as well as perturbations of the cell cycle, such as S-phase delay and G2/M arrest.
The absence of any specific findings for "this compound" or its immediate derivatives within these contexts prevents the generation of the requested scientific article. The available literature does contain information on broader categories of "isoxazole derivatives" and other structurally related compounds; however, per the user's strict instructions to focus solely on the specified compound and its derivatives, this more general information cannot be used.
Therefore, it must be concluded that the mechanistic studies of the biological activity of this compound and its derivatives, as outlined, have not been published in the accessible scientific domain.
Mechanistic Studies of Biological Activity of 5 Hydroxy 3 2 Nitrophenyl Isoxazole Derivatives in Vitro Investigations
Cellular Mechanisms of Action in In Vitro Models
Anti-Proliferative Effects on Cell Lines
Derivatives of 5-Hydroxy-3-(2-nitrophenyl)isoxazole have demonstrated significant anti-proliferative effects across a range of cancer cell lines. In vitro studies have shown that these compounds can inhibit the growth of tumor cells, highlighting their potential as anticancer agents.
A study on novel synthetic isoxazole (B147169) derivatives, including 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, revealed potent anti-proliferative activities. nih.gov When tested against the human erythroleukemic K562 cell line, several derivatives exhibited strong inhibitory effects on cell proliferation. nih.gov Notably, compounds 1 , 2 , 3 , 4 , 5 , and 6 showed significant activity, with IC₅₀ values in the nanomolar to micromolar range. nih.gov The anti-proliferative effects were also observed in glioblastoma cell lines, U251-MG and the temozolomide-resistant T98G cells, though the efficacy varied depending on the specific analogue's structure. nih.gov The anti-proliferative action in K562 cells was linked to the induction of both early and late apoptosis. nih.gov
Further investigations into isoxazole-based carboxamides, ureates, and hydrazones as potential VEGFR2 inhibitors also demonstrated their anti-proliferative capabilities. A preliminary screening against 60 cancer cell lines by the National Cancer Institute (NCI) identified carboxamide 3c as a promising growth inhibitor. nih.gov At a concentration of 10 µM, compound 3c showed potent anticancer activity against several leukemia cell lines (HL-60(TB), K-562, and MOLT-4), a colon cancer cell line (KM12), and a melanoma cell line (LOX IMVI), with growth inhibition percentages ranging from 70.79% to 92.21%. nih.gov When specifically evaluated against the hepatocellular carcinoma cell line (HepG2), which overexpresses VEGFR2, compounds 8 , 10a , and 10c displayed superior activity with IC₅₀ values in the sub-micromolar range (0.84, 0.79, and 0.69 μM, respectively), surpassing the reference drug. nih.gov
Additionally, novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles were synthesized and evaluated for their in vitro anticancer activity. nih.gov Among the synthesized analogues, 7d and 7g demonstrated potential anticancer activity that was comparable to the reference compound, Cisplatin. nih.gov
Table 1: Anti-Proliferative Effects of Isoxazole Derivatives on K562 Cells
| Compound | IC₅₀ (nM) |
| 1 | 71.57 ± 4.89 |
| 2 | 18.01 ± 0.69 |
| 3 | 44.25 ± 10.9 |
| 4 | 70.1 ± 5.8 |
| 5 | 35.2 ± 6.2 |
| 6 | 45.43 ± 13.1 |
| 10 | 68.3 ± 5.2 µM |
Data from a study on the anti-proliferative effects of isoxazole derivatives on the K562 cell line. nih.gov
Modulation of Key Signaling Pathways (e.g., NF-κB)
The biological activities of this compound derivatives are often linked to their ability to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
One study highlighted the anti-inflammatory properties of indolyl–isoxazolidines. A selected compound, 9a , was found to significantly inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophage THP-1 cells. nih.gov The production of these cytokines is heavily regulated by the NF-κB pathway, suggesting that the anti-inflammatory effects of this isoxazole derivative may be mediated through the modulation of this pathway. nih.gov
In Vitro Biological Activity Spectrum
Derivatives of this compound exhibit a wide range of in vitro biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. This broad spectrum of activity underscores the therapeutic potential of this class of compounds.
Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)
Antibacterial and Antifungal Activity:
Numerous studies have demonstrated the efficacy of isoxazole derivatives against a variety of bacterial and fungal pathogens. For instance, a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were synthesized and screened for their in vitro antimicrobial activity. researchgate.net Compounds 5a, 5c, 5e, 5f, and 5i showed promising antibacterial and antifungal activity when compared to standard reference drugs. researchgate.net Another study on 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols revealed that compounds 2c and 2f exhibited higher antibacterial and antifungal activity than the standards ciprofloxacin (B1669076) and clotrimazole, respectively. researchgate.net
The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to enhance antimicrobial activity. nih.gov Furthermore, two specific derivatives, PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) and PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate), displayed notably high antimicrobial activity, with PUB9 being particularly effective against Staphylococcus aureus. nih.govmdpi.com These compounds were also capable of reducing biofilm formation by over 90% in S. aureus, P. aeruginosa, and C. albicans. nih.govmdpi.com In a separate investigation, two compounds, PUB14 and PUB17 , exhibited antifungal properties, with PUB14 showing strong anti-Candida activity by eradicating approximately 55% of the biofilm formed by C. albicans. mdpi.com
Antitubercular Activity:
Isoxazole derivatives have also emerged as promising candidates for the treatment of tuberculosis. Several synthesized isoxazole derivatives have shown significant activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values ranging from 1-8 µg/mL. ijmtlm.org Docking studies suggest that these compounds may exert their antitubercular effect by inhibiting the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis. ijmtlm.org Another study identified 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1 ) as a specific inhibitor of M. tuberculosis that targets FadD32, a key enzyme in mycolic acid synthesis. nih.gov
Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives
| Compound | Organism(s) | Activity |
| 5a, 5c, 5e, 5f, 5i | Bacteria and Fungi | Inspiring antibacterial and antifungal activity. researchgate.net |
| 2c, 2f | Bacteria and Fungi | Higher activity than ciprofloxacin and clotrimazole. researchgate.net |
| PUB9, PUB10 | S. aureus, P. aeruginosa, C. albicans | >90% biofilm reduction. nih.govmdpi.com |
| PUB14 | C. albicans | 55% biofilm eradication. mdpi.com |
| Multiple Derivatives | M. tuberculosis H37Rv | MIC values of 1-8 µg/mL. ijmtlm.org |
| M1 | M. tuberculosis | Inhibits FadD32. nih.gov |
Anticancer and Antitumor Potential
The anticancer and antitumor potential of isoxazole derivatives has been extensively investigated. As detailed in the anti-proliferative effects section, these compounds have shown efficacy against a variety of cancer cell lines. nih.govnih.govnih.gov For example, 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant anti-proliferative and pro-apoptotic activities in human erythroleukemic K562 cells and glioblastoma cell lines. nih.gov
The mechanism of action for some of these derivatives has been linked to the inhibition of heat shock protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer progression. nih.gov Additionally, certain isoxazole-based carboxamides and ureates have been identified as potent inhibitors of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. nih.gov
Anti-Inflammatory Effects
Several isoxazole derivatives have demonstrated significant anti-inflammatory properties in vitro. These effects are often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
A study investigating isoxazole derivatives as 5-lipoxygenase (5-LOX) inhibitors found that several compounds exhibited potent inhibitory activity. nih.gov The 5-LOX enzyme is crucial in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Among the tested compounds, C6 was identified as the most potent 5-LOX inhibitor. nih.gov Compounds C3 and C5 also showed significant concentration-dependent inhibition of 5-LOX, with IC₅₀ values of 8.47 µM and 10.48 µM, respectively. nih.govresearchgate.net
Furthermore, the anti-inflammatory activity of some isoxazole derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. A study on a new series of isoxazole derivatives found that compounds C6, C5, and C3 were potent inhibitors of COX-2, suggesting their potential as selective COX-2 inhibitors with potentially fewer side effects than non-selective NSAIDs. nih.gov The anti-inflammatory properties of p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid have also been reported. nih.gov
Antioxidant Properties
In one study, fluorophenyl-isoxazole-carboxamides were evaluated for their radical scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. nih.gov Compounds 2a and 2c demonstrated high antioxidant potency with IC₅₀ values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which were significantly better than the positive control, Trolox. nih.gov
Another investigation into pyrimidine (B1678525) isoxazole derivatives also revealed excellent antioxidant effects against DPPH. plos.org Compound C3 was found to be the most potent antioxidant, with an IC₅₀ value of 10.96 μM. nih.govplos.org Compounds C5 and C6 also exhibited significant free radical scavenging effects, with IC₅₀ values of 13.12 μM and 18.87 μM, respectively. nih.govresearchgate.net The antioxidant capacity of these compounds is often attributed to the isoxazole ring and the nature of the substituents on the phenyl ring. plos.org
Table 3: Antioxidant Activity of Selected Isoxazole Derivatives (DPPH Assay)
| Compound | IC₅₀ | Reference |
| 2a | 0.45 ± 0.21 µg/ml | nih.gov |
| 2c | 0.47 ± 0.33 µg/ml | nih.gov |
| C3 | 10.96 µM | nih.govplos.org |
| C5 | 13.12 µM | nih.gov |
| C6 | 18.87 µM | nih.govresearchgate.net |
Immunosuppressive Activity
The isoxazole core is a key pharmacophore in several compounds known for their immunomodulatory effects. mdpi.com In vitro studies on various isoxazole derivatives have revealed their potential to suppress immune responses through several mechanisms, primarily by inhibiting the proliferation of immune cells and inducing apoptosis.
One of the primary mechanisms of immunosuppression by isoxazole derivatives is the inhibition of lymphocyte proliferation. For instance, a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were shown to inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) to varying degrees. nih.govnih.gov This anti-proliferative effect is crucial for dampening an overactive immune response.
Furthermore, some isoxazole derivatives exert their immunosuppressive effects by inducing programmed cell death, or apoptosis, in immune cells. Mechanistic studies in Jurkat cells, a human T-lymphocyte cell line, have shown that certain isoxazole compounds can lead to a significant increase in the expression of key apoptotic markers. For example, the compound 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was found to enhance the expression of caspases, Fas (a death receptor), and NF-κB1, suggesting a pro-apoptotic mechanism of action. nih.govnih.gov The induction of apoptosis in activated T-cells is a critical pathway for controlling immune responses and preventing autoimmune reactions.
Another aspect of their immunosuppressive activity is the inhibition of pro-inflammatory cytokine production. The MM3 compound was also shown to inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures. nih.govnih.gov TNF-α is a potent inflammatory cytokine, and its inhibition is a key target for many immunosuppressive drugs.
| Compound | Cell Line/System | Assay | Mechanism of Action | Reference |
| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Human PBMCs | PHA-induced proliferation | Inhibition of lymphocyte proliferation | nih.gov, nih.gov |
| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Jurkat cells | Expression of apoptotic markers | Increased expression of caspases, Fas, and NF-κB1, indicating induction of apoptosis | nih.gov, nih.gov |
| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Human whole blood cell cultures | LPS-induced TNF-α production | Inhibition of the production of the pro-inflammatory cytokine TNF-α | nih.gov, nih.gov |
| N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Mouse and human experimental models | - | Exhibited immunosuppressive activity | nih.gov |
| MZO-2 | Jurkat cells | Expression of caspases | Inhibited expression of caspases 3, 8, and 9 | mdpi.com |
Antiviral Efficacy (e.g., Zika Virus)
The emergence of Zika virus (ZIKV) as a global health threat has spurred the search for effective antiviral therapies. Recent research has identified isoxazole-based small molecules as promising candidates for combating ZIKV infections. nih.gov
A study focused on the structural modification of the 1,2,4-oxadiazole (B8745197) derivative, KR-26827, led to the discovery of a series of isoxazole derivatives with potent anti-ZIKV activity. nih.gov The rationale for exploring the isoxazole scaffold was its ability to restore antiviral activity with improved cellular toxicity profiles compared to other related heterocyclic structures. nih.gov
Through a structure-activity relationship (SAR) study, compound 7l emerged as a highly promising candidate. This derivative demonstrated potent antiviral activity against ZIKV strains in vitro. nih.govrsc.org The mechanism of action of these isoxazole derivatives against ZIKV is still under investigation, but their ability to inhibit viral replication at low micromolar concentrations highlights their potential as direct-acting antiviral agents. nih.gov
| Compound | Virus Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | Activity | Reference |
| 7l | ZIKV | - | - | - | Potent antiviral activity against ZIKV strains with an improved safety profile. | nih.gov, rsc.org |
| 6a | ZIKV | - | 5.3 | - | Lower potency compared to KR-26827. | nih.gov |
| 6c | ZIKV | - | - | - | Activity was restored despite cellular toxicity. | nih.gov |
Antiparasitic Activity (e.g., Trypanosoma cruzi)
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem, and the development of new, more effective drugs is a priority. Nitroisoxazole derivatives have shown promise as anti-trypanosomal agents, with their mechanism of action linked to the generation of oxidative stress within the parasite. nih.govnih.govresearchgate.net
The presence of a nitro group on the isoxazole scaffold is believed to be crucial for the trypanocidal activity. nih.govresearchgate.net This is because the nitro group can be reduced by the parasite's own enzymes, such as type I nitroreductases (NTRs), to generate reactive radical species. researchgate.net These reactive oxygen species (ROS) can cause significant damage to the parasite's intracellular macromolecules, leading to its death. This mechanism of action is similar to that of the currently used drug, benznidazole.
Studies on a series of nitroisoxazole derivatives have shown that these compounds are more effective against the epimastigote form of T. cruzi. For example, one study reported that compound 9 had a trypanocidal effect of 52 ± 4% against epimastigotes. nih.govresearchgate.net The lipophilicity and the size of the substituents on the isoxazole ring also play a role in the compound's activity, likely by influencing its ability to cross the parasite's cell membrane and interact with target enzymes. nih.govresearchgate.net
In addition to inducing oxidative stress, some nitroisoxazole derivatives may also exert their antiparasitic effect by inhibiting key parasite enzymes. Molecular docking studies have suggested that compounds like 11 can interact with the active site of cruzipain, a crucial cysteine protease for the parasite's survival and propagation. nih.govnih.gov
| Compound | Parasite Form(s) | % Trypanocidal Effect | Putative Mechanism of Action | Reference |
| 9 | T. cruzi epimastigotes | 52 ± 4% | Generation of oxidative stress via the nitro group. | nih.gov, researchgate.net |
| 11 | T. cruzi | - | Interaction with the active site of the enzyme cruzipain. | nih.gov, nih.gov |
| Nitroisoxazole derivatives | T. cruzi epimastigotes | - | More effective against this form of the parasite. | nih.gov, researchgate.net |
| Nitroisoxazole derivatives | T. cruzi trypomastigotes | Less effective | - | nih.gov |
Structure Activity Relationships Sar and Rational Design for Optimized Bioactivity
Influence of the Hydroxyl Group on Biological Activity
The hydroxyl group at the C5 position of the isoxazole (B147169) ring is a critical determinant of the molecule's biological activity, primarily through its ability to form hydrogen bonds and its potential to act as a metabolic site. While direct studies on 5-hydroxy-3-(2-nitrophenyl)isoxazole are limited, research on analogous 5-hydroxyisoxazole and 5-hydroxylaminoisoxazole derivatives provides significant insights.
The presence of a hydroxyl or a hydroxylamino group at the C5 position can impart significant antioxidant and enzyme inhibitory properties. For instance, novel 5-hydroxylaminoisoxazoles have demonstrated potent inhibition of soybean lipoxygenase and Fe²⁺/Fe³⁺-induced lipid peroxidation in rat brain homogenates. This suggests that the hydroxyl moiety on the isoxazole ring can play a direct role in mitigating oxidative stress.
The hydroxyl group's capacity to act as a hydrogen bond donor and acceptor is pivotal for molecular recognition at biological targets. This interaction is often crucial for the binding affinity of a ligand to a receptor or an enzyme's active site. Modifications or bioisosteric replacements of the hydroxyl group can, therefore, dramatically alter the pharmacological profile of the compound.
Furthermore, the hydroxyl group is a potential site for metabolic transformations, such as glucuronidation or sulfation, which can influence the compound's pharmacokinetic properties, including its half-life and clearance rate. Understanding these metabolic pathways is essential for designing derivatives with improved bioavailability and duration of action.
Impact of the 2-Nitrophenyl Substituent on Pharmacological Profiles
The 3-(2-nitrophenyl) substituent profoundly influences the electronic properties and steric profile of the isoxazole, which in turn dictates its interaction with biological targets and its metabolic fate. The nitro group, being a strong electron-withdrawing group, significantly affects the electron density of the phenyl ring and the attached isoxazole core.
The position of the nitro group on the phenyl ring is a critical factor determining the biological activity. Studies on various nitro-aromatic compounds have shown that the position of the nitro group can alter the molecule's activity or even switch its pharmacological effect. For instance, in some heterocyclic systems, a nitro group at the ortho position has been shown to be crucial for certain biological activities, while its relocation to the meta or para position can lead to a decrease or loss of activity. The ortho positioning of the nitro group in 3-(2-nitrophenyl)isoxazole can influence intramolecular hydrogen bonding with adjacent functionalities, thereby constraining the molecule's conformation and potentially enhancing its binding affinity to specific targets.
The 2-nitrophenyl group can also serve as a synthetic handle for further molecular modifications. For example, the reduction of the nitro group to an amino group can lead to the formation of new heterocyclic systems through intramolecular cyclization, opening avenues for the synthesis of diverse chemical libraries with potentially different biological activities. Research has demonstrated that reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles can yield valuable scaffolds like 4-aminoquinolines. nih.gov
The electronic nature of the substituent on the phenyl ring is a known determinant of the biological activity of many isoxazole derivatives. The introduction of electron-withdrawing groups, such as the nitro group, has been shown in some classes of isoxazoles to enhance certain biological activities. researchgate.net
Role of Substituents on the Isoxazole Core
The substitution pattern on the isoxazole ring dictates the molecule's three-dimensional shape and electronic distribution, which are critical for its interaction with biological macromolecules. For instance, the introduction of bulky substituents can introduce steric hindrance that may either enhance or diminish binding to a target protein, depending on the topology of the binding site. Conversely, smaller, polar substituents can form specific hydrogen bonds or electrostatic interactions that are crucial for high-affinity binding.
The isoxazole nucleus is a common feature in a number of approved drugs, highlighting its importance as a pharmacophore. ijpca.org Modifications to the isoxazole core are a key strategy in the development of new therapeutic agents with improved efficacy and reduced toxicity. nih.gov
Table 1: Examples of Biologically Active Substituted Isoxazoles
| Compound/Derivative Class | Substituents | Biological Activity |
| 5-Hydroxylaminoisoxazoles | Adamantane moieties | Antioxidant, Lipoxygenase inhibitors |
| 3-(2-Nitrophenyl)isoxazoles | - | Precursors to 4-aminoquinolines |
| Isoxazoles with electron-withdrawing groups on phenyl ring | -F, -CF₃ | sPLA₂ inhibitory activity |
| Isoxazole-substituted 9-anilinoacridines | Anilinoacridine at C3 | Antioxidant, Cytotoxic |
This table is for illustrative purposes and the activities are specific to the studied derivatives.
Correlation between Electronic/Steric Properties of Substituents and Biological Outcomes
A fundamental principle in medicinal chemistry is that the electronic and steric properties of substituents directly correlate with the biological activity of a molecule. In the context of this compound and its analogues, these properties are critical in defining their interactions with biological targets.
Steric Effects: The size and shape of substituents play a crucial role in determining the molecule's ability to fit into the binding pocket of a receptor or enzyme. Bulky substituents can create steric hindrance, which may be beneficial if it orients the molecule for optimal interaction with the target but detrimental if it prevents access to the binding site. The position of substituents is also critical; for example, an ortho substituent on the phenyl ring will have a different steric impact than a para substituent.
The interplay between electronic and steric effects is complex and often synergistic. For example, a substituent may be electronically favorable for activity but sterically disallowed. Therefore, a careful balance of these properties is necessary for the design of potent and selective ligands.
Strategies for Enhancing Potency and Selectivity Through Structural Modification
The rational design of more potent and selective analogues of this compound involves a variety of strategic structural modifications. These strategies are aimed at optimizing the molecule's interaction with its biological target while minimizing off-target effects.
One of the most powerful strategies is bioisosteric replacement . This involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. For the 5-hydroxyl group, bioisosteric replacements could include an amino, a thiol, or a small alkyl ether group. These changes can alter the hydrogen bonding capacity, metabolic stability, and pharmacokinetic properties of the parent compound. researchgate.net
Another key strategy is the modification of the substituent pattern on the phenyl ring. This could involve altering the position of the nitro group or replacing it with other electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the molecule. Additionally, the introduction of other substituents on the phenyl ring can be explored to probe for additional binding interactions with the target.
Scaffold hopping is a more advanced strategy that involves replacing the isoxazole core with another heterocyclic system while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with completely different intellectual property landscapes and potentially improved drug-like properties.
Finally, conformational constraint is a strategy used to lock the molecule into a specific, biologically active conformation. This can be achieved by introducing cyclic structures or intramolecular hydrogen bonds. By reducing the conformational flexibility of the molecule, it is possible to increase its binding affinity and selectivity for the target.
Future Perspectives and Broader Implications in Chemical Biology and Medicinal Chemistry
5-Hydroxy-3-(2-nitrophenyl)isoxazole as a Chemical Probe for Biological Systems
The structure of this compound makes it a promising candidate for development as a chemical probe. The hydroxy group at the 5-position offers a reactive handle for conjugation to reporter molecules such as fluorophores, biotin, or affinity tags. This would enable the tracking and visualization of the molecule's interactions within complex biological systems, helping to identify its molecular targets and elucidate its mechanism of action.
Furthermore, the nitro group on the phenyl ring can be exploited for photoaffinity labeling. Upon photoactivation, the nitro group can form a reactive nitrene species that covalently crosslinks with nearby interacting proteins. This technique is invaluable for the unambiguous identification of binding partners in their native cellular environment. The development of such probes derived from this compound could provide powerful tools to dissect biological pathways.
Translational Potential in Pre-clinical Drug Discovery
The isoxazole (B147169) ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comijpca.orgresearchgate.net The presence of the 3-(2-nitrophenyl) substituent in this compound is particularly noteworthy, as the nitrophenyl group is known to contribute to the bioactivity of various compounds. ijpca.org For instance, derivatives of isoxazole have been investigated as potential anticancer agents, with some showing significant activity against cancer cell lines. nih.govnih.gov
The translational potential of this compound lies in its promise as a lead compound for the development of novel therapeutics. Its core structure can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. For example, the phenyl ring could be further substituted to enhance binding affinity to a specific biological target. The exploration of its biological activities could uncover novel therapeutic applications, potentially leading to the development of new drug candidates for a variety of diseases.
Contribution to the Understanding of Heterocycle-Based Bioactivity
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. beilstein-journals.org The study of this compound and its analogs can provide deeper insights into the structure-activity relationships (SAR) of isoxazole-based compounds. By systematically altering the substituents on the isoxazole and phenyl rings and assessing the impact on biological activity, researchers can build a comprehensive understanding of how molecular structure dictates biological function.
This particular molecule combines the electron-withdrawing nature of the nitrophenyl group with the hydrogen-bonding capability of the hydroxy group, all attached to the versatile isoxazole core. Investigating how this specific arrangement of functional groups influences target binding and biological response will contribute valuable knowledge to the broader field of medicinal chemistry. This understanding can then be applied to the rational design of new and more effective heterocyclic drugs. nih.gov
Future Directions in Synthetic Innovation and Mechanistic Elucidation
The synthesis of isoxazoles is a well-developed area of organic chemistry, with numerous methods available for their construction. nih.govnih.gov Future synthetic work on this compound could focus on developing more efficient, scalable, and environmentally friendly synthetic routes. unifi.it This might involve the use of novel catalytic systems or flow chemistry approaches to streamline its production and the generation of a library of derivatives for biological screening.
Mechanistic elucidation of the biological activity of this compound will be a critical area of future research. This will involve identifying its molecular target(s) and understanding the downstream signaling pathways it modulates. A combination of techniques, including chemical proteomics, molecular docking, and various biological assays, will be essential to unravel its mechanism of action. nih.gov These studies will not only clarify the therapeutic potential of this specific compound but also pave the way for the discovery of new biological targets and therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Hydroxy-3-(2-nitrophenyl)isoxazole, and how do reaction conditions influence product selectivity?
- Methodological Answer : The synthesis of isoxazole derivatives often involves cycloaddition reactions or condensation of nitro-containing precursors. For example, Fe/HOAc-mediated reductive heterocyclization of (2-nitrophenyl)isoxazole precursors can yield 4-aminoquinolines or quinolin-4(1H)-ones depending on the substitution pattern (C3, C4, or C5) of the nitro group . Schiff bases or nitroacetate esters are typical starting materials, with aromatic aldehydes favoring isoxazole N-oxide derivatives under amine catalysis . Key variables include solvent polarity, temperature, and the choice of reducing agent (e.g., Fe vs. catalytic hydrogenation), which dictate the formation of intermediates like imines or carbonyls .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- NMR : H and C NMR identify substituent positions (e.g., nitro group at C3) and confirm hydroxyl group presence via broad singlet peaks .
- IR : Stretching vibrations for nitro (1520–1350 cm) and hydroxyl (3200–3600 cm) groups validate functional groups .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., CHNO) and detects isotopic patterns .
- X-ray crystallography : Resolves stereochemical ambiguities and intermolecular interactions, such as hydrogen bonding in crystal lattices .
Q. What biological activities are associated with this compound derivatives?
- Methodological Answer : Isoxazole derivatives exhibit diverse pharmacological properties:
- Anti-inflammatory : Inhibition of COX-2 and TNF-α pathways via structure-activity relationship (SAR) studies, with substituents at C3 and C5 modulating potency .
- Anticancer : HSP90 inhibition (e.g., NVP-AUY922) through binding to the ATPase domain, validated via docking studies and IC assays .
- Antimicrobial : MIC assays against Gram-positive bacteria show enhanced activity with electron-withdrawing groups (e.g., nitro) at C3 .
Advanced Research Questions
Q. How can chemoselectivity challenges in Fe/HOAc-mediated reductive heterocyclization of bis(2-nitrophenyl)isoxazoles be addressed?
- Methodological Answer : Competing reaction pathways arise from dual nitro groups. For 3,5-bis(2-nitrophenyl)isoxazole, chemoselectivity is governed by:
- Nucleophilic attack preference : The "blue" nitro group (C3) favors attack on the isoxazole-derived carbonyl, forming quinolin-4(1H)-one, while the "green" nitro group (C5) targets the imine, yielding 4-aminoquinoline .
- Additive effects : HOAc concentration modulates protonation of intermediates; lower acidity favors carbonyl retention, while higher acidity accelerates imine formation .
- Kinetic vs. thermodynamic control : Time-resolved NMR studies reveal quinolin-4(1H)-one as the kinetic product, whereas prolonged reaction times favor 4-aminoquinoline .
Q. What strategies enable skeletal diversification of this compound for library synthesis?
- Methodological Answer : Heterocycle-to-heterocycle (H–H) transformations are key:
- Reductive diversification : Fe/HOAc converts isoxazoles to indoles or quinolinones via nitro reduction and cyclization .
- Photodissociation : UV irradiation cleaves the isoxazole ring, generating reactive intermediates for cross-coupling (e.g., Suzuki-Miyaura) .
- Post-functionalization : Click chemistry (e.g., CuAAC) on hydroxyl or nitro groups introduces azide/alkyne handles for bioconjugation .
Q. How does the 2-nitrophenyl substituent influence the design of isoxazole-based therapeutic agents?
- Methodological Answer : The nitro group enhances:
- Electrophilicity : Facilitates covalent binding to cysteine residues in target proteins (e.g., HSP90) .
- Metabolic stability : Nitro-to-amine reduction in vivo generates active metabolites with prolonged half-life .
- π-Stacking interactions : The aromatic nitro group improves binding to hydrophobic pockets in enzyme active sites, validated via molecular dynamics simulations .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
